2-((5-chloro-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-chloro-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C19H21ClN4O3S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-chloro-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21ClN4O3S, with a molecular weight of approximately 420.9 g/mol. The structure includes a pyridazinone moiety, which is often associated with various biological activities.
Structural Representation
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H21ClN4O3S |
Molecular Weight | 420.9 g/mol |
CAS Number | 1251588-23-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing pyridazinone structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells.
In a study involving the synthesis of related thiazole derivatives, compounds exhibited IC50 values indicating effective inhibition of cell proliferation. While specific IC50 values for This compound were not reported in the literature, the structural similarities suggest potential efficacy.
The proposed mechanism of action for compounds with similar structures often involves interaction with key cellular pathways:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at G1/S or G2/M checkpoints.
Antimicrobial Activity
Compounds similar to This compound have been evaluated for antimicrobial properties. For example, derivatives have shown moderate to high activity against various bacterial strains, suggesting that the thioether linkage may enhance membrane permeability and interaction with microbial targets.
Study 1: Anticancer Efficacy
In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against A549 and NIH/3T3 cells. The results indicated significant selectivity and cytotoxicity:
Compound ID | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 19 | A549 | 5.0 |
Compound 19 | NIH/3T3 | 7.5 |
Though not directly tested, the structural similarities suggest that This compound could exhibit comparable activities.
Study 2: Antimicrobial Assessment
A related study evaluated the antimicrobial activity of thiazole-based compounds against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics:
Compound ID | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 10 |
Compound B | S. aureus | 20 |
These findings indicate that modifications to the thiazole structure can enhance antimicrobial properties.
Eigenschaften
IUPAC Name |
2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c1-11-4-3-5-14(12(11)2)23-16(25)9-24-19(27)18(20)15(8-21-24)28-10-17(26)22-13-6-7-13/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKZFUQDNUXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC3CC3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.